5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole: is a fascinating compound with a complex structure. Let’s break it down:
-
Imidazole: : This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bondsIt plays a crucial role in various natural products, including histidine, purine, and DNA structures .
-
1,2,4-Oxadiazole: : This moiety consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. It exhibits diverse biological activities and has been explored for drug development .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors. For example, the reaction of an imidazole derivative with an oxadiazole precursor can yield the desired compound.
Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Generally, these reactions occur under mild conditions, often using suitable catalysts.
Industrial Production:: While no specific industrial production methods are widely reported for this compound, research continues to explore efficient and scalable synthesis routes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the imidazole and oxadiazole rings can be modified through substitution reactions.
Reduction: Reduction of the oxadiazole ring can yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the imidazole and oxadiazole rings lead to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential drug candidates due to its diverse biological activities.
Chemistry: As a building block for more complex molecules.
Industry: In materials science and catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
Molekularformel |
C11H14N4O2 |
---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-ylmethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-4-2-8(1)11-14-10(17-15-11)5-9-6-12-7-13-9/h6-8H,1-5H2,(H,12,13) |
InChI-Schlüssel |
NSPHMYGBCWMCSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NOC(=N2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.